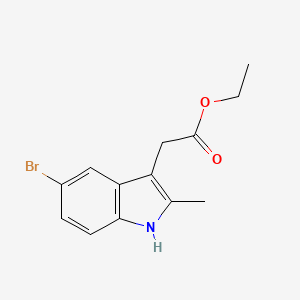

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAIWTYKMSIQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444848 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72016-68-3 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

Abstract

This technical guide provides an in-depth exploration of a robust and widely adopted method for the synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a key heterocyclic building block in medicinal chemistry and drug development.[1] The 5-bromoindole scaffold is a privileged structure, serving as a crucial intermediate for developing compounds such as kinase inhibitors for cancer therapy.[1] This document details the strategic application of the Fischer Indole Synthesis, outlining the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical troubleshooting insights. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a comprehensive and practical understanding of this important synthetic transformation.

Strategic Approach: Retrosynthetic Analysis

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Among the various methods available, the Fischer Indole Synthesis stands out as the most reliable and versatile strategy for constructing the indole core from readily available starting materials.[2][3] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone.[2][4]

Our retrosynthetic analysis of the target molecule, this compound, identifies the key bond disconnection within the indole ring, leading back to the precursor phenylhydrazone. This intermediate, in turn, is derived from the condensation of (4-bromophenyl)hydrazine and an appropriate carbonyl compound, which in this case is ethyl levulinate (ethyl 4-oxopentanoate).

The overall synthetic workflow is visualized below.

An alternative route to the crucial hydrazone intermediate is the Japp-Klingemann reaction, which utilizes an aryl diazonium salt derived from 4-bromoaniline and a β-keto-ester.[5][6] While effective, the direct condensation approach of the Fischer synthesis is often more straightforward for this specific transformation.

The Fischer Indole Synthesis: A Mechanistic Deep Dive

Understanding the mechanism of the Fischer Indole Synthesis is paramount for troubleshooting and optimizing the reaction. The transformation proceeds through several distinct, acid-catalyzed steps.[2][3][4]

-

Hydrazone Formation: The reaction initiates with the condensation of (4-bromophenyl)hydrazine and ethyl levulinate to form the corresponding phenylhydrazone. This step can be performed separately or, more commonly, in situ.[1][4]

-

Tautomerization: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, known as an 'ene-hydrazine'.[3]

-

[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, similar to a Claisen or Cope rearrangement, to form a di-imine intermediate.[2][4] Isotopic labeling studies confirm that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[2]

-

Aromatization & Cyclization: The di-imine intermediate rearomatizes, driven by the formation of a stable benzene ring. This is followed by an intramolecular nucleophilic attack from the newly formed aniline-type nitrogen onto the imine carbon, creating a five-membered ring aminal intermediate.[2]

-

Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia under acidic conditions, followed by a final proton loss to yield the aromatic indole product.[2][4]

Causality Behind Experimental Choices:

-

Acid Catalyst: Both Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) can catalyze the reaction.[2] Anhydrous zinc chloride is particularly effective as it coordinates to the carbonyl and imine functionalities, activating them towards nucleophilic attack and facilitating the key rearrangement and cyclization steps.[1]

-

Temperature: The reaction requires elevated temperatures (reflux) to overcome the activation energy barrier of the[7][7]-sigmatropic rearrangement.[8] However, excessive heat can lead to decomposition and byproduct formation.

-

Solvent: Anhydrous ethanol is a common solvent as it effectively dissolves the reactants and the catalyst, and its boiling point is suitable for the reaction temperature.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from (4-bromophenyl)hydrazine hydrochloride and ethyl levulinate.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| (4-Bromophenyl)hydrazine HCl | 223.49 | 10.0 | 2.23 g | 1.0 |

| Ethyl levulinate | 144.17 | 11.0 | 1.59 g (1.54 mL) | 1.1 |

| Zinc chloride (anhydrous) | 136.30 | 12.0 | 1.64 g | 1.2 |

| Ethanol (anhydrous) | 46.07 | - | 50 mL | - |

| Ethyl acetate | 88.11 | - | ~200 mL | - |

| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - |

| Brine (Saturated NaCl) | - | - | ~50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (2.23 g, 10.0 mmol) and anhydrous ethanol (50 mL).

-

Addition of Reactants: Stir the suspension at room temperature and add ethyl levulinate (1.54 mL, 11.0 mmol). The mixture may be stirred for 30-60 minutes to facilitate the initial in situ formation of the phenylhydrazone.[1]

-

Catalyst Addition: Carefully add anhydrous zinc chloride (1.64 g, 12.0 mmol) to the reaction mixture in portions. Note: Zinc chloride is hygroscopic; handle it quickly in a dry environment.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 3-6 hours. The disappearance of the starting hydrazone and the appearance of a new, UV-active spot for the indole product indicate completion.

-

Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water with stirring.

-

Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). This removes residual inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[1]

Purification

The crude product is best purified by silica gel column chromatography.[10]

-

Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate). Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a solid. The expected yield is typically in the range of 65-80%.

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; decomposition of starting material or product; unstable hydrazone intermediate. | Ensure all reagents and solvents are anhydrous. Optimize reaction time and temperature using small-scale trials. Consider a milder acid catalyst if product decomposition is suspected.[9] |

| Failed Reaction | Inactive catalyst (due to moisture); incorrect reaction conditions. | Use freshly opened or properly stored anhydrous zinc chloride. Verify the reaction temperature and ensure adequate stirring. |

| Purification Difficulty | Impurities have similar polarity to the product. | Optimize the chromatography eluent system; a shallower gradient can improve separation. If silica is ineffective, consider using alumina. Recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be attempted for further purification.[10] |

Conclusion

The Fischer Indole Synthesis provides a direct and efficient pathway for the preparation of this compound. By understanding the reaction mechanism and carefully controlling experimental parameters such as reagent purity, catalyst activity, and temperature, high yields of this valuable synthetic intermediate can be reliably obtained. The detailed protocol and troubleshooting guide presented herein serve as a comprehensive resource for chemists aiming to utilize this powerful transformation in their research and development endeavors.

References

- BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.

-

Roy, P., Boisvert, M., & Leblanc, Y. (2007). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Organic Syntheses, 84, 262. DOI: 10.15227/orgsyn.084.0262. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. DOI: 10.1038/nprot.2008.94. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Japp-Klingemann Reaction.

-

Peruncheralathan, S., & Ila, H. (2004). Fischer indole synthesis in the absence of a solvent. ARKIVOC, 2004(11), 39-45. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

Akkurt, M., et al. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3396. Retrieved from [Link]

-

Popp, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Heterocyclic Communications, 5(6), 533-538. Retrieved from [Link]

-

Al-Awadi, N. A. (2018). The Japp‐Klingemann Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 379-396). John Wiley & Sons. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. DOI: 10.3390/molecules21030324. Retrieved from [Link]

-

Mohamed, G. G., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1242. Retrieved from [Link]

-

Wang, Z., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE). ACS Omega, 8(35), 32296-32301. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate.

- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.

- Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate.

-

Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate properties"

An In-depth Technical Guide to Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate: Synthesis, Properties, and Reactivity

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and strategic application in the construction of complex molecular architectures.

This compound (CAS No. 72016-68-3) belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone of medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide array of biological targets. The indole nucleus is a privileged structure, forming the core of numerous approved drugs.

The subject molecule is of particular strategic importance for two primary reasons:

-

The Indole-3-acetate Moiety: This structural motif is a classic isostere for the natural auxin, indole-3-acetic acid, and serves as a foundational building block for a variety of pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.[1]

-

The C5-Bromine Substituent: The bromine atom at the 5-position of the indole ring is not merely a modulator of electronic properties. It serves as a versatile synthetic "handle" for late-stage functionalization. This position is ideal for introducing molecular diversity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

This guide will elucidate the essential properties of this compound, detail its synthesis via the classic Fischer indole synthesis, and explore its reactivity, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the reliable use of any chemical intermediate. While some physical properties like melting point are not widely reported in public literature, the core chemical and spectroscopic data are well-defined.

Core Chemical Properties

A summary of the key identification and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 72016-68-3 | [3][4] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [4] |

| Molecular Weight | 296.16 g/mol | |

| IUPAC Name | This compound | [3] |

| Appearance | Data not publicly reported | |

| Melting Point | Data not publicly reported | |

| Solubility | Data not publicly reported |

Predicted Spectroscopic Profile

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~8.20 (s, 1H, NH): The indole N-H proton is typically a broad singlet, shifted downfield.

-

δ ~7.65 (d, J ≈ 2.0 Hz, 1H, H4): The proton at the C4 position will appear as a doublet due to coupling with H6. The bromine at C5 deshields this proton, shifting it downfield.

-

δ ~7.20 (d, J ≈ 8.6 Hz, 1H, H7): The proton at C7 couples with H6, appearing as a doublet.

-

δ ~7.10 (dd, J ≈ 8.6, 2.0 Hz, 1H, H6): The proton at C6 is split by both H7 and H4, resulting in a doublet of doublets.

-

δ ~4.15 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

-

δ ~3.60 (s, 2H, -CH₂COO-): The methylene protons of the acetate group appear as a sharp singlet.

-

δ ~2.35 (s, 3H, C2-CH₃): The methyl group at the C2 position of the indole ring appears as a singlet.

-

δ ~1.25 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃): The terminal methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~172.0 (C=O): The ester carbonyl carbon is significantly deshielded.[6]

-

δ ~134.0 (C): Quaternary carbon C7a.

-

δ ~129.5 (C): Quaternary carbon C2.

-

δ ~128.0 (CH): Aromatic carbon C4.

-

δ ~124.0 (CH): Aromatic carbon C6.

-

δ ~113.0 (C-Br): Carbon C5, directly attached to bromine.

-

δ ~112.0 (CH): Aromatic carbon C7.

-

δ ~108.0 (C): Quaternary carbon C3.

-

δ ~61.0 (-OCH₂-): Methylene carbon of the ethyl ester.

-

δ ~31.0 (-CH₂-): Methylene carbon of the acetate group.

-

δ ~14.0 (-CH₃): Methyl carbon of the ethyl ester.

-

δ ~12.0 (C2-CH₃): Methyl carbon at the C2 position.

Predicted Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (N-H stretch): A sharp to moderately broad peak characteristic of the indole N-H bond.

-

~1730 cm⁻¹ (C=O stretch): A strong, sharp absorption corresponding to the ester carbonyl group.

-

~1600-1450 cm⁻¹ (C=C stretch): Multiple bands corresponding to the aromatic ring stretching vibrations.

-

~1100 cm⁻¹ (C-O stretch): Characteristic stretching of the ester C-O bond.

Predicted Mass Spectrometry (EI):

-

M⁺ at m/z 295/297: The molecular ion peak will appear as a characteristic doublet with an approximate 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Fragment at m/z 222/224: Loss of the ethoxy group (-OC₂H₅).

-

Fragment at m/z 143: Represents the brominated indole fragment after cleavage of the side chain.

Synthesis via Fischer Indole Cyclization

The most reliable and industrially scalable method for preparing 2,3-disubstituted indoles is the Fischer indole synthesis, a reaction discovered in 1883.[7][8] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[9]

For this compound, the key precursors are (4-bromophenyl)hydrazine and ethyl levulinate (ethyl 4-oxopentanoate). The reaction proceeds through the in-situ formation of the corresponding hydrazone, which then undergoes an acid-catalyzed[10][10]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.

Sources

- 1. 171513-35-2|Ethyl 2-(5-bromo-1H-indol-3-yl)acetate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [synhet.com]

- 4. appchemical.com [appchemical.com]

- 5. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a key intermediate in medicinal chemistry and pharmaceutical research. The document details its physicochemical properties, offers a robust synthesis protocol, and outlines rigorous methods for its purification and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical insights to facilitate its application in complex synthetic pathways.

Introduction

Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Their versatile biological activities have led to their investigation in a wide range of therapeutic areas. This compound (CAS No. 72016-68-3) is a significant member of this class, often serving as a crucial building block in the synthesis of more complex bioactive molecules.[1][2] The strategic placement of the bromine atom at the 5-position, the methyl group at the 2-position, and the ethyl acetate moiety at the 3-position provides multiple reactive sites for further chemical modification. This guide offers an in-depth exploration of its synthesis, characterization, and handling, grounded in established chemical principles.

Section 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.

Compound Identity:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₃H₁₄BrNO₂[2]

-

Molecular Weight: 296.16 g/mol [2]

-

SMILES: CCOC(=O)Cc1c(C)[nH]c2cc(Br)ccc12[1]

Structural Diagram

The chemical structure, consisting of a core indole ring system substituted at the 2, 3, and 5 positions, is depicted below. The numbering of the indole ring is critical for the correct assignment of substituents and for the interpretation of spectroscopic data.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Rationale for Synthetic Route

The Fischer indole synthesis is a reliable and well-documented method for constructing the indole core. The choice of (4-bromophenyl)hydrazine and ethyl levulinate as starting materials is strategic. The bromine atom is already in the desired position on the phenyl ring, and the keto-ester provides the necessary carbon framework to form the pyrrole ring and the acetate side chain in a single, elegant cyclization step.

Detailed Experimental Protocol: Synthesis

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Ethyl levulinate

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.1 eq) in absolute ethanol.

-

Acid Catalysis: Slowly add concentrated sulfuric acid (0.2 eq) to the stirring mixture. The addition is exothermic and should be done cautiously. The acid acts as the catalyst, protonating the hydrazine and facilitating the subsequent cyclization.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reflux provides the necessary thermal energy to overcome the activation barrier for the key-sigmatropic rearrangement step of the mechanism.

-

Workup: After cooling to room temperature, neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step quenches the acid catalyst and precipitates the crude product.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is often contaminated with unreacted starting materials and side products. Purification by silica gel column chromatography is essential to obtain a high-purity compound.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel in a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

-

Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Section 3: Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data presented here are typical expected values.

| Technique | Parameter | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | δ 8.10 (s, 1H, NH), 7.65 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 4.15 (q, 2H, OCH₂CH₃), 3.60 (s, 2H, CH₂CO), 2.40 (s, 3H, CH₃), 1.25 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | δ 172.0 (C=O), 135.0, 130.0, 128.0, 125.0, 122.0, 112.0, 111.0, 105.0 (Ar-C), 61.0 (OCH₂), 31.0 (CH₂CO), 14.0 (OCH₂CH₃), 12.0 (CH₃) |

| Mass Spec. (ESI+) | m/z | 296.0, 298.0 [M+H]⁺ (Characteristic bromine isotope pattern) |

| FT-IR (KBr, cm⁻¹) | Wavenumber | ~3400 (N-H stretch), ~1730 (C=O ester stretch), ~1600 (C=C aromatic stretch) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer used.

The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum, with peaks at m/z 296 and 298, provides definitive evidence of a single bromine atom in the molecule.

Section 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the synthetic handles it possesses:

-

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which is a common precursor for amide bond formation or other modifications.

-

The Indole Nitrogen (N-H): Can be alkylated or acylated to introduce a variety of substituents, a common strategy in modulating the biological activity of indole-based drugs.

-

The Bromine Atom: Serves as a key point for introducing further complexity via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of various aryl, alkyl, or alkynyl groups.

This compound and its derivatives are investigated as intermediates in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-viral activities.[3][4]

Section 5: Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the field of drug discovery. Its straightforward synthesis via the Fischer indole reaction, combined with multiple points for further functionalization, makes it an important tool for medicinal chemists. The protocols and data provided in this guide offer a solid foundation for its synthesis, purification, and characterization, enabling its effective use in the development of novel therapeutic agents.

References

-

Appchem. This compound | 72016-68-3. Available from: [Link]

-

ResearchGate. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Available from: [Link]

-

Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available from: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS 72016-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS 72016-68-3), a halogenated indole derivative with significant potential in pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the synthesis, physicochemical properties, and potential mechanisms of action of this specific compound, drawing upon established knowledge of related indole-3-acetic acid (IAA) derivatives. The potential applications in oncology and anti-inflammatory therapeutics are explored, supported by detailed experimental protocols for its synthesis, characterization, and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel indole derivatives.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a brominated indole core structure. The presence of the bromine atom and the ethyl acetate side chain are key features that can influence its biological activity and pharmacokinetic properties.

| Property | Value | Source |

| CAS Number | 72016-68-3 | Appchem |

| IUPAC Name | This compound | SynHet[1] |

| Molecular Formula | C13H14BrNO2 | Appchem |

| Molecular Weight | 296.16 g/mol | Appchem |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Sparingly soluble in water. | General knowledge |

| Storage | Store in a cool, dry, and well-ventilated area, protected from light. | SynHet[1] |

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, most plausibly involving the Fischer indole synthesis to construct the core indole ring system, followed by esterification. The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[2][3]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of (4-bromophenyl)hydrazine with ethyl levulinate under acidic conditions to form the indole-3-acetic acid precursor, followed by esterification.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the Fischer indole synthesis of similar 5-bromoindole analogs.[4]

Step 1: Synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid (Precursor)

-

Hydrazone Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add ethyl levulinate (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenylhydrazone.

-

Fischer Indole Cyclization: To the reaction mixture, add a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration.

-

Alternatively, neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Step 2: Esterification to this compound

-

In a round-bottom flask, dissolve the purified 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid (1.0 eq) in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Mechanisms of Action and Therapeutic Applications

While direct biological data for this compound is limited in publicly available literature, the extensive research on related indole-3-acetic acid (IAA) derivatives provides a strong basis for predicting its potential pharmacological activities. The primary areas of interest for this class of compounds are oncology and anti-inflammatory applications.

Anticancer Potential: Oxidatively Activated Prodrug Approach

Halogenated indole-3-acetic acids have been investigated as prodrugs for targeted cancer therapy.[5] The proposed mechanism involves the enzymatic oxidation of the IAA derivative by horseradish peroxidase (HRP), which can be targeted to tumor sites, to generate cytotoxic species.[6]

Caption: Proposed mechanism of anticancer activity via HRP-mediated oxidative activation.

The oxidation of the indole-3-acetic acid moiety leads to the formation of a skatolyl radical and other reactive oxygen species (ROS). These highly reactive species can induce cellular damage through lipid peroxidation and DNA damage, ultimately leading to apoptosis of cancer cells.[7][8] The presence of a halogen, such as bromine, on the indole ring has been shown to enhance the cytotoxicity of the resulting radicals.[5]

Anti-inflammatory Potential: COX Inhibition and NF-κB Pathway Modulation

Indole derivatives are well-known for their anti-inflammatory properties, with some, like Indomethacin, being potent non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[9][10]

Furthermore, indole-3-acetic acid and its derivatives have been shown to modulate inflammatory signaling pathways, notably the NF-κB pathway.[11] By inhibiting the activation and nuclear translocation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][12]

Caption: Proposed anti-inflammatory mechanisms of action.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay

This protocol describes a method to assess the cytotoxicity of this compound in the presence of horseradish peroxidase.

-

Cell Culture: Culture a suitable cancer cell line (e.g., human melanoma G361 cells) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of horseradish peroxidase (HRP) in sterile phosphate-buffered saline (PBS).

-

On the day of treatment, prepare serial dilutions of the compound in cell culture media.

-

Add the compound dilutions to the cells, followed by the addition of a fixed concentration of HRP (e.g., 1-5 µg/mL). Include control wells with compound alone, HRP alone, and vehicle (DMSO) alone.

-

-

Incubation: Incubate the treated plates for 48-72 hours.

-

Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity Assay (COX Inhibition)

This protocol outlines a method to evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme activity assay kits. Prepare the enzymes, substrate (arachidonic acid), and other reagents according to the manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., indomethacin or celecoxib).

-

Pre-incubate the mixture for a specified time at the recommended temperature.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate for the recommended time.

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection method provided in the kit (often a colorimetric or fluorometric measurement).

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Analytical Characterization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A standard reverse-phase HPLC-MS method can be used for the purity assessment and identification of this compound.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm and 280 nm) and mass spectrometry in positive electrospray ionization (ESI+) mode to detect the [M+H]+ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect signals corresponding to the aromatic protons on the indole ring, the methyl group at the 2-position, the methylene protons of the acetate side chain, and the ethyl group of the ester. The bromine substitution at the 5-position will influence the chemical shifts of the aromatic protons.

-

¹³C NMR: Expect signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) for indole and brominated aromatic compounds.[9][13][14]

Conclusion

This compound is a promising indole derivative with potential applications in both cancer and anti-inflammatory drug discovery. Its structural features suggest that it may act as an oxidatively activated prodrug for targeted cancer therapy and as an inhibitor of key inflammatory pathways. This technical guide provides a foundational understanding of its synthesis, potential mechanisms of action, and methods for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its properties for clinical development.

References

- Chavan, R. S., More, H. N., & Bhosale, A. V. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 10(7), 3378-3385.

- Folkes, L. K., & Wardman, P. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & medicinal chemistry letters, 12(18), 2523–2526.

- Carl ROTH GmbH + Co. KG. (2023).

- Greish, K., & Al-Hassan, F. (2025). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy.

- Huang, W., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579.

- Khan, I., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(10), 1733.

- ChemicalBook. (n.d.).

- Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, Acetylaceton und Acetylacetessigester. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-553.

- Wardman, P. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current medicinal chemistry, 9(16), 1477–1491.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

- Fisher Scientific. (2025).

-

Appchem. (n.d.). This compound. Retrieved from [Link]

- Gazaille, J., & Dunbrack, R. L. (2012). Mechanisms of horseradish peroxidase and α-chymotrypsin*. University of Alberta Libraries.

- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Elkady, M., et al. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3396.

- Kim, J. E., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.

- CDN Isotopes. (n.d.).

- Santa Cruz Biotechnology. (2025).

- The Japp‐Klingemann Reaction. (2016).

- Baghernejad, B. (2010). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2010(11), 133-140.

- Li, Y., et al. (2023). Targeting the Gut Microbiota: Mechanistic Investigation of Polyphenol Modulation of the Gut–Brain Axis in Alzheimer's Disease. Foods, 12(14), 2736.

- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.

- U.S. Patent No. 8,969,359. (2015). Washington, DC: U.S.

- Kim, D. S., et al. (2004). Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells. Cellular & molecular life sciences, 61(7-8), 948–959.

- Snyder, H. R., & Smith, C. W. (1943). Indole-3-acetic Acid. Organic Syntheses, 23, 50.

- Elkady, M., et al. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid.

- Dunford, H. B. (2012). Mechanisms of horseradish peroxidase and α-chymotrypsin*. University of Alberta Libraries.

- Cohen, J. D., & Bandurski, R. S. (1982). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Plant physiology, 70(1), 5–9.

- chemeurope.com. (n.d.). Japp-Klingemann reaction.

- Snyder, H. R., & Pilgrim, F. J. (1948). THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1. The Journal of Organic Chemistry, 13(6), 882-886.

- Li, H., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221666.

- Nagana Gowda, G. A., & Raftery, D. (Eds.). (2020). NMR-Based Metabolomics: Methods and Protocols. Springer.

- Wishart, D. S. (2020). NMR Spectroscopy Based Metabolic Profiling of Biospecimens.

- ResearchGate. (n.d.). Liquid chromatography-mass spectrophotometry (LC-MS/MS)

- Nagana Gowda, G. A., & Raftery, D. (2021). NMR Based Methods for Metabolites Analysis. Chemical science, 12(46), 15329–15359.

- Dana Bioscience. (n.d.). 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid 5g.

- Gowda, G. A. N., & Raftery, D. (Eds.). (2019). NMR-Based Metabolomics. Springer.

- Nagana Gowda, G. A., & Raftery, D. (2017). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1641, 1–21.

- CN102558017A - Method for preparing 5-bromoindole - Google P

- Organic Chemistry Portal. (n.d.).

Sources

- 1. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

"IUPAC name for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate"

An In-Depth Technical Guide to Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 72016-68-3), a key heterocyclic intermediate in medicinal chemistry and drug development. The indole scaffold is a privileged structure in pharmacology, and the specific substitutions on this compound—a bromine at the 5-position, a methyl at the 2-position, and an ethyl acetate group at the 3-position—make it a valuable precursor for synthesizing biologically active molecules. This guide details its chemical identity, a robust and validated synthetic protocol via the Fischer indole synthesis, expected analytical characterization, and its potential applications based on the known bioactivities of related 5-bromoindole derivatives. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in synthesis and drug design. This compound is a polysubstituted indole, a class of compounds of immense interest in pharmaceutical research.[1][2]

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 72016-68-3 | [3] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | |

| Molecular Weight | 296.16 g/mol | |

| Canonical SMILES | CCOC(=O)CC1=C(C)NC2=C1C=C(C=C2)Br | [3] |

| PubChem CID | 10780239 | [3] |

Physicochemical Properties

While specific, experimentally-derived physical constants for this compound are not widely published in peer-reviewed literature, data can typically be obtained from the supplier's Certificate of Analysis. For comparative purposes, the properties of a structurally similar analog, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, are included. The substitution of a methoxy group for a bromine atom will influence properties like melting point and solubility.

| Property | This compound | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Analog) |

| Appearance | Expected to be an off-white to brown solid | Silver-coloured crystals |

| Melting Point | Data not publicly available. Consult supplier SDS/COA. | 347–350 K (74-77 °C)[4] |

| Boiling Point | Data not publicly available. | Data not publicly available. |

| Solubility | Expected to be soluble in organic solvents like ethyl acetate, DCM, and DMF. | Soluble in diethyl ether, recrystallized from cyclohexane.[4] |

Synthesis and Mechanistic Insights

The construction of the indole core is a cornerstone of heterocyclic chemistry. The most reliable and classical approach for synthesizing 2,3-disubstituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[5] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[5][6]

Proposed Synthetic Workflow

The synthesis of the title compound can be efficiently achieved in a one-pot or two-step sequence starting from commercially available (4-bromophenyl)hydrazine and ethyl 4-oxopentanoate (ethyl levulinate).

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is based on established Fischer indole synthesis methodologies and is designed to be self-validating through in-process controls.[7][8]

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Ethyl 4-oxopentanoate (ethyl levulinate)

-

Glacial Acetic Acid (Solvent and Catalyst) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Hydrazone Formation: To a round-bottom flask, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and ethyl 4-oxopentanoate (1.05 eq).

-

Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine).

-

Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Fischer Indolization: Heat the reaction mixture to reflux (approx. 110-120 °C) for 3-5 hours. The acid serves as the catalyst for the cyclization.[6] An alternative, often higher-yielding, catalyst is polyphosphoric acid (PPA), which would require heating at ~100 °C.

-

Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice water.

-

Neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

A precipitate (the crude product) should form. If the product is oily, proceed to extraction.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane) to yield the pure product.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps, including a key[9][9]-sigmatropic rearrangement.[5]

Caption: Key mechanistic steps of the Fischer indole synthesis.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Commercial suppliers offer analysis by LCMS, GCMS, HPLC, NMR, and FTIR upon request.[3]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the indole ring (3H), a singlet for the N-H proton (1H), a quartet and triplet for the ethyl group (2H, 3H), a singlet for the C3-methylene group (2H), and a singlet for the C2-methyl group (3H). |

| ¹³C NMR | Signals corresponding to the ester carbonyl carbon (~170 ppm), the aromatic carbons of the indole ring, and the aliphatic carbons of the ethyl and methyl substituents. |

| FT-IR | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester (~1720-1740 cm⁻¹), and C-H aromatic/aliphatic stretches. |

| Mass Spec (LCMS/GCMS) | A molecular ion peak [M]+ corresponding to the molecular weight (296.16 for ⁷⁹Br, with a characteristic [M+2]+ peak for the ⁸¹Br isotope). |

Applications in Medicinal Chemistry and Drug Development

This compound is primarily utilized as a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] The indole nucleus is a common feature in many FDA-approved drugs.[10] The 5-bromo substitution is particularly significant, as halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[11]

Precursor for Bioactive Compounds

The ethyl acetate group at the 3-position is readily hydrolyzed to the corresponding carboxylic acid, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. This acid serves as a handle for further chemical modifications, such as amide bond formation, to build libraries of potential drug candidates. A related acid was used as a template to develop inhibitors of enzymes involved in inflammation, such as mPGES-1 and 5-lipoxygenase.[12]

Target Areas for 5-Bromoindole Derivatives

Research on structurally related 5-bromoindole compounds has highlighted their potential in several therapeutic areas:

-

Anticancer Activity: Many 5-bromoindole derivatives have been investigated as anticancer agents.[11] Their mechanisms often involve the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase or the disruption of microtubule dynamics by inhibiting tubulin polymerization.[11][13]

-

Antiviral and Antimicrobial Activity: The indole scaffold is present in various antiviral and antimicrobial agents. The 5-bromo substituent can enhance these properties.[1][11]

Caption: Inhibition of the EGFR signaling pathway.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The user must consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use spark-proof tools and keep away from ignition sources.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

Click to expand

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Available at: [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Semantic Scholar. Available at: [Link]

- BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. BenchChem.

- BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.

-

ChemSrc. (n.d.). This compound SDS. ChemSrc. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]

-

Rodrigues, F. A. R., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

-

Elkady, R. A., et al. (2013). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o115. Available at: [Link]

-

Tricon Energy. (2021). Safety Data Sheet (SDS). Tricon Energy. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: ROTIPURAN® USP. Carl ROTH. Available at: [Link]

-

Loba Chemie. (2016). POLYETHYLENE GLYCOL 200 FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

-

Mohamed, G. G., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1242. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A three-component Fischer indole synthesis | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure, with a molecular formula of C₁₃H₁₄BrNO₂ and a molecular weight of 296.16 g/mol , forms the basis for the interpretations herein.

Molecular Structure and Spectroscopic Correlation Workflow

The structural features of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate dictate its spectroscopic signature. The workflow for its characterization involves a multi-technique approach to elucidate the connectivity and chemical environment of each atom.

Caption: Predicted MS fragmentation pathway.

Standard Protocol for MS Analysis:

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a chromatography system, via GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for LC-MS applications.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer separates the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretching |

| ~2980-2850 | C-H (aliphatic) | Stretching |

| ~1730 | C=O (ester) | Stretching |

| ~1600, ~1450 | C=C (aromatic) | Stretching |

| ~1200 | C-O (ester) | Stretching |

| ~550 | C-Br | Stretching |

Interpretation and Experimental Considerations:

-

N-H Stretch: A characteristic sharp to medium peak for the indole N-H stretch.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1730 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

-

C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the ethyl and methyl groups.

-

Aromatic C=C Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic indole ring.

-

C-Br Stretch: The carbon-bromine stretch appears in the fingerprint region and can be difficult to assign definitively but is expected around 550 cm⁻¹.

Standard Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR, MS, and IR spectroscopy, provides a comprehensive characterization of its molecular structure. The predicted data and interpretations in this guide offer a valuable resource for researchers in the synthesis, identification, and quality assessment of this compound. Experimental verification of this data is recommended for any critical application.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

-

Ghoneim, A. I., et al. (2015). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. IUCrData, 1(1), x150001. [Link]

"1H NMR spectrum of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate"

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a substituted indole derivative of interest in medicinal chemistry and drug development. As a senior application scientist, this document moves beyond a simple data sheet to offer a detailed interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from analogous structures. We will dissect the molecular structure to predict the chemical shift, multiplicity, and coupling constants for each proton. Furthermore, this guide outlines robust, field-proven protocols for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently characterize this molecule and its analogs.

Molecular Structure and Proton Environments

The structural characterization of novel compounds is paramount in drug development, and ¹H NMR is the cornerstone of this process. The structure of this compound contains several distinct proton environments, each providing a unique signature in the NMR spectrum. Understanding these environments is the first step in spectral assignment.

The key proton groups are:

-

Indole N-H (Hₐ) : The proton on the indole nitrogen.

-

Aromatic Protons (Hₑ, Hբ, H₉) : Protons on the benzene ring portion of the indole core.

-

Methyl Protons (Hբ) : The C2-methyl group on the indole ring.

-

Methylene Bridge Protons (H꜀) : The CH₂ group linking the indole ring to the ester carbonyl.

-

Ethyl Ester Protons (H꜀, Hₑ) : The methylene (CH₂) and methyl (CH₃) protons of the ethyl group.

Predicted ¹H NMR Spectral Analysis

The following analysis predicts the ¹H NMR spectrum in a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can slightly alter chemical shifts, and the NH proton (Hₐ) is particularly sensitive to solvent and concentration.[1][2]

Indole Core Protons

-

N-H Proton (Hₐ) :

-

Chemical Shift (δ) : Expected to be a broad singlet in the range of δ 7.9-8.5 ppm in CDCl₃, and potentially further downfield (>10 ppm) in DMSO-d₆.[3] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.[1]

-

Integration : 1H.

-

Multiplicity : Broad singlet (br s).

-

-

C2-Methyl Protons (Hբ) :

-

Aromatic Protons (Hₑ, Hբ, H₉) : The substitution pattern on the benzene ring dictates a predictable splitting pattern. The electron-withdrawing bromine atom at C5 will deshield adjacent protons.

-

H-4 (Hₑ) : This proton is ortho to the bromine atom and will be significantly deshielded. It couples only with H-6 through a four-bond meta-coupling.

-

Chemical Shift (δ) : Predicted around δ 7.7-7.8 ppm.

-

Integration : 1H.

-

Multiplicity : Doublet (d) or a narrow doublet of doublets if meta coupling is resolved.

-

Coupling Constant (J) : ⁴J ≈ 1.5-2.0 Hz.

-

-

H-7 (H₉) : This proton is ortho to the indole nitrogen side of the ring and couples with H-6 via a three-bond ortho-coupling.

-

Chemical Shift (δ) : Predicted around δ 7.2-7.3 ppm.[3]

-

Integration : 1H.

-

Multiplicity : Doublet (d).

-

Coupling Constant (J) : ³J ≈ 8.5-9.0 Hz.

-

-

H-6 (Hբ) : This proton is coupled to both H-7 (ortho) and H-4 (meta).

-

Chemical Shift (δ) : Predicted around δ 7.25-7.35 ppm.[3]

-

Integration : 1H.

-

Multiplicity : Doublet of doublets (dd).

-

Coupling Constants (J) : ³J ≈ 8.5-9.0 Hz (from H-7), ⁴J ≈ 1.5-2.0 Hz (from H-4).

-

-

Acetate Side-Chain Protons

-

Methylene Bridge Protons (H꜀) :

-

Chemical Shift (δ) : These protons are alpha to both the indole C3 position and the carbonyl group. This environment is deshielded, placing the signal around δ 3.5-3.7 ppm.[4]

-

Integration : 2H.

-

Multiplicity : Singlet (s), as there are no adjacent protons.

-

-

Ethyl Ester Protons (H꜀, Hₑ) : This is a classic ethyl group pattern.[5]

-

Methylene Protons (H꜀) : These protons are directly attached to the ester oxygen, which is strongly deshielding.

-

Chemical Shift (δ) : Expected to be a quartet around δ 4.1-4.2 ppm.[6]

-

Integration : 2H.

-

Multiplicity : Quartet (q), due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4).

-

Coupling Constant (J) : ³J ≈ 7.1 Hz.

-

-

Methyl Protons (Hₑ) : These terminal methyl protons are more shielded.

-

Tabulated Spectral Data Summary

The predicted ¹H NMR data are summarized in the table below for quick reference.

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant, J (Hz) |

| Hₐ (N-H) | 8.0 - 8.5 | 1H | br s | - |

| Hₑ (Ar-H4) | 7.7 - 7.8 | 1H | d | ⁴J ≈ 1.5 - 2.0 |

| Hբ (Ar-H6) | 7.25 - 7.35 | 1H | dd | ³J ≈ 8.7, ⁴J ≈ 1.8 |

| H₉ (Ar-H7) | 7.2 - 7.3 | 1H | d | ³J ≈ 8.7 |

| H꜀ (-OCH₂ CH₃) | 4.1 - 4.2 | 2H | q | ³J ≈ 7.1 |

| H꜀ (-CH₂ COO-) | 3.5 - 3.7 | 2H | s | - |

| Hբ (C2-CH₃ ) | 2.3 - 2.5 | 3H | s | - |

| Hₑ (-OCH₂CH₃ ) | 1.2 - 1.3 | 3H | t | ³J ≈ 7.1 |

Experimental Protocols

Acquiring a high-quality, interpretable spectrum is critically dependent on meticulous sample preparation and correctly set acquisition parameters.

Protocol: NMR Sample Preparation

The causality behind this protocol is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration to maximize signal-to-noise while avoiding line-broadening effects.[8]

-

Weighing the Sample : Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9] This amount is optimal for achieving good signal in a reasonable number of scans without causing viscosity issues.

-

Solvent Selection and Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[8] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium signal (lock) required by the spectrometer to stabilize the magnetic field.

-

Filtration (Self-Validating Step) : Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particles, which would distort the magnetic field homogeneity and result in broad, poorly resolved peaks.[8]

-

Internal Standard : If not using the residual solvent peak for calibration, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference point.[8]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly with the compound identifier.[10]

Protocol: ¹H NMR Data Acquisition

These parameters are a robust starting point for routine analysis of small organic molecules on a 400-600 MHz spectrometer.[11]

-

Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming is a primary cause of distorted peak shapes.

-

Setting Acquisition Parameters :

-

Pulse Program : Use a standard single-pulse program (e.g., 'zg30' on Bruker instruments), which uses a 30° pulse angle. A smaller pulse angle allows for a shorter relaxation delay, increasing experimental throughput without significantly compromising signal for qualitative spectra.[12]

-

Spectral Width (SW) : Set a spectral width of approximately 16 ppm, centered around 7 ppm (e.g., from -2 to 14 ppm). This range is sufficient to encompass all expected proton signals for this type of molecule.

-

Acquisition Time (AQ) : Set to 3-4 seconds. This duration allows for the detection of sharp signals, providing good resolution.[12][13]

-

Relaxation Delay (D1) : Use a delay of 1.5-2.0 seconds. This allows for sufficient, though not necessarily complete, relaxation of protons between pulses, which is adequate for routine structural confirmation.[12]

-

Number of Scans (NS) : Acquire 8 to 16 scans. Signal-to-noise improves with the square root of the number of scans.[13] This number is typically sufficient to obtain a clean spectrum for a 5-10 mg sample.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks have a positive, pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals to determine the relative ratios of the different proton environments.

-

Experimental Workflow Diagram

Standardized Data Reporting

For publication or official documentation, the ¹H NMR data should be reported in a standardized format. The American Chemical Society (ACS) style guide provides a widely accepted convention.[14][15] The data should be listed from downfield to upfield.

Example Report Format:

¹H NMR (500 MHz, CDCl₃) δ 8.15 (br s, 1H, NH ), 7.75 (d, J = 1.8 Hz, 1H, Ar-H 4), 7.30 (dd, J = 8.7, 1.8 Hz, 1H, Ar-H 6), 7.24 (d, J = 8.7 Hz, 1H, Ar-H 7), 4.18 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.65 (s, 2H, -CH₂ COO-), 2.41 (s, 3H, C2-CH₃ ), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ).

Conclusion